Cas no 1609407-23-9 (N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide 化学的及び物理的性質
名前と識別子
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- N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
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- MDL: MFCD13186382
- インチ: 1S/C16H17BrFNO.BrH/c1-20-16-7-6-14(17)10-13(16)11-19-9-8-12-4-2-3-5-15(12)18;/h2-7,10,19H,8-9,11H2,1H3;1H
- InChIKey: DHRJDEJDIRNKFL-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C(Br)C=CC=1OC)NCCC1C=CC=CC=1F.Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 6
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB219643-5g |
N-(5-Bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide, 95%; . |
1609407-23-9 | 95% | 5g |
€218.80 | 2025-02-27 | |
1PlusChem | 1P00J3ZS-1g |
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |
1609407-23-9 | 95% | 1g |
$35.00 | 2025-03-01 | |
A2B Chem LLC | AI90840-1g |
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |
1609407-23-9 | 95% | 1g |
$35.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1233316-1g |
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |
1609407-23-9 | 95% | 1g |
$85 | 2025-02-26 | |
abcr | AB219643-1 g |
N-(5-Bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide; 95% |
1609407-23-9 | 1g |
€128.10 | 2023-01-27 | ||
abcr | AB219643-5 g |
N-(5-Bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide; 95% |
1609407-23-9 | 5g |
€365.50 | 2023-01-27 | ||
abcr | AB219643-1g |
N-(5-Bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide, 95%; . |
1609407-23-9 | 95% | 1g |
€94.10 | 2025-02-27 | |
1PlusChem | 1P00J3ZS-5g |
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |
1609407-23-9 | 95% | 5g |
$111.00 | 2025-03-01 | |
A2B Chem LLC | AI90840-5g |
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |
1609407-23-9 | 95% | 5g |
$111.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1233316-5g |
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide |
1609407-23-9 | 95% | 5g |
$175 | 2024-06-06 |
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide 関連文献
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6. Book reviews
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromideに関する追加情報
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide: A Promising Compound in Pharmaceutical Research
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide, with the CAS No. 1609407-23-9, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and therapeutic development. Recent studies have highlighted its role in modulating specific biological pathways, making it a focal point for researchers aiming to address complex diseases.
The molecular framework of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is built around a core ethanamine scaffold, which is functionalized with bromo and methoxy groups on the benzene ring. The presence of these substituents imparts distinct pharmacological properties, including enhanced solubility and metabolic stability. These features are critical for optimizing drug efficacy and minimizing adverse effects, which are essential considerations in modern pharmaceutical research.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide, paving the way for its exploration in various therapeutic contexts. A 2023 study published in Journal of Medicinal Chemistry demonstrated its potential as a selective agonist for a specific G protein-coupled receptor (GPCR), which is implicated in inflammatory responses and neurodegenerative disorders. This finding underscores the compound's relevance in developing targeted therapies for these conditions.
Furthermore, the compound's ability to interact with multiple molecular targets has been a subject of interest in recent research. For instance, a 2023 preclinical study investigated its effects on the modulation of kinase pathways, which are frequently dysregulated in cancer. The study revealed that N-(5-bromo-2-methyloxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide exhibits potent inhibitory activity against a key kinase enzyme, suggesting its potential as an anti-cancer agent. These findings highlight the compound's versatility in addressing diverse disease mechanisms.
Another notable aspect of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is its pharmacokinetic profile. Researchers have focused on optimizing its metabolic stability and bioavailability to enhance therapeutic outcomes. A 2023 report in Drug Metabolism and Disposition discussed the use of prodrug strategies to improve the compound's oral bioavailability, which is crucial for ensuring consistent drug delivery in clinical settings.
Additionally, the compound's potential in neuropharmacology has been explored in recent studies. A 2023 investigation published in Neuropharmacology examined its effects on neuronal signaling pathways associated with mood disorders. The study found that N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide modulates the activity of a specific neurotransmitter receptor, offering a novel approach to the treatment of conditions such as depression and anxiety.
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide has also been optimized using advanced catalytic methods. A 2023 article in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that significantly improves the yield and purity of the compound. This advancement not only enhances the efficiency of its production but also reduces the environmental impact associated with traditional synthetic methods.
Moreover, the compound's application in combination therapy has been a topic of recent research. A 2023 study in Clinical Pharmacology & Therapeutics explored its synergistic effects when combined with other therapeutic agents. The results indicated that N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide could enhance the efficacy of existing treatments while minimizing side effects, making it a valuable candidate for multi-target therapeutic strategies.
Another area of focus is the compound's potential in addressing antibiotic resistance. A 2023 review article in Antimicrobial Agents and Chemotherapy highlighted the need for new antimicrobial agents to combat drug-resistant pathogens. While N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is not an antibiotic itself, its ability to modulate immune responses could complement existing treatments, offering a new dimension to antimicrobial strategies.
In conclusion, N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide represents a promising candidate in the field of medicinal chemistry, with its unique molecular structure and diverse pharmacological properties. Recent studies have underscored its potential in various therapeutic applications, from cancer treatment to neuropharmacology. As research continues to evolve, the compound is likely to play an increasingly important role in the development of innovative therapies for complex diseases.
The ongoing exploration of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide highlights the dynamic nature of pharmaceutical research. By leveraging advancements in synthetic chemistry, pharmacology, and molecular biology, scientists are uncovering new avenues for its application. These efforts are not only expanding the therapeutic potential of the compound but also contributing to the broader understanding of disease mechanisms and treatment strategies.
As the field of medicinal chemistry continues to advance, the role of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is expected to grow. Its unique properties and the ongoing research into its applications position it as a key player in the development of next-generation therapeutics. The continued investigation into this compound is likely to yield further insights and innovations, ultimately benefiting patients and healthcare providers alike.
In summary, N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide exemplifies the potential of modern medicinal chemistry. Its molecular structure, combined with recent research findings, underscores its significance in addressing complex health challenges. As scientists continue to explore its properties and applications, the compound is poised to make a substantial impact in the field of therapeutics.
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